rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis
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Overview
Description
rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to a piperidine ring, which is further stabilized by the hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis
- (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride
Uniqueness
rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis is unique due to its specific structural features, such as the cyclopropyl group and the cis configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
2461681-49-0 |
---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
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